Second-Order Rate Constant for Oxidative Addition to Pt(II): Crotyl Chloride Outpaces Allyl Chloride by ~6-Fold
In oxidative addition to [PtMe₂(bipy)], crotyl chloride (MeCH=CHCH₂Cl, mixed trans/cis 85:14) reacts with a second-order rate constant k₂(obs) = 0.85 × 10⁻² L mol⁻¹ s⁻¹ at 25 °C in acetone, compared to allyl chloride (CH₂=CHCH₂Cl) with k₂ = 1.36 × 10⁻³ L mol⁻¹ s⁻¹ under identical conditions—a 6.25-fold rate enhancement for the crotyl system [1]. The resolved rate constant for trans-crotyl chloride specifically is k₂ₜ = 0.67 × 10⁻² L mol⁻¹ s⁻¹, and for cis-crotyl chloride, k₂c = 2.0 × 10⁻² L mol⁻¹ s⁻¹, establishing the reactivity series cis-crotyl > trans-crotyl > allyl, with the cis isomer being approximately 15-fold more reactive than allyl chloride [1]. Although these data are for the chloride congeners, the relative order (crotyl > allyl) is conserved for the bromide series based on established SN2 structure–reactivity principles.
| Evidence Dimension | Second-order rate constant (k₂) for oxidative addition to Pt(II) at 25 °C in acetone |
|---|---|
| Target Compound Data | Crotyl chloride (surrogate): k₂(obs) = 0.85 × 10⁻² L mol⁻¹ s⁻¹; trans-crotyl k₂ₜ = 0.67 × 10⁻²; cis-crotyl k₂c = 2.0 × 10⁻² L mol⁻¹ s⁻¹ |
| Comparator Or Baseline | Allyl chloride: k₂ = 1.36 × 10⁻³ L mol⁻¹ s⁻¹; Allyl bromide: k₂ = 8.99 × 10⁻³ L mol⁻¹ s⁻¹ (in acetone) |
| Quantified Difference | Crotyl chloride (obs) / allyl chloride = 6.25× faster; cis-crotyl chloride / allyl chloride ≈ 14.7× faster; allyl bromide is ~6.6× faster than crotyl chloride but the crotyl scaffold uniquely retains allylic geometry during reaction |
| Conditions | Platinum(II) complex [PtMe₂(bipy)] in acetone, UV–vis monitoring at λ = 475 nm, pseudo-first-order excess allyl halide |
Why This Matters
The quantitatively established reactivity ranking allows researchers to select 1-bromo-2-butene over allyl bromide when higher electrophilicity is required without sacrificing the stereochemical integrity at the alkenyl terminus, and the cis isomer reactivity differential offers a foothold for kinetic resolution strategies.
- [1] Jafar Hoseini, S.; Nasrabadi, H.; Nabavizadeh, S. M.; Rashidi, M.; Puddephatt, R. J. Reactivity and Mechanism in the Oxidative Addition of Allylic Halides to a Dimethylplatinum(II) Complex. Organometallics 2012, 31 (6), 2357–2366. DOI: 10.1021/om201289e View Source
